Ammonium alum

Overview

Description

Mechanism of Action

Target of Action

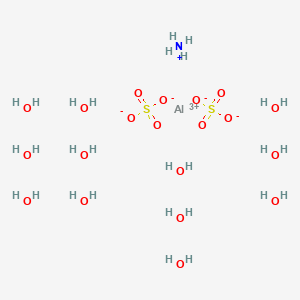

Ammonium alum, also known as ammonium aluminium sulfate, is a white crystalline double sulfate . Its primary targets are the immune system and gastric secretions .

In the immune system, it acts as an adjuvant, boosting the immune response, especially for vaccines using weak antigens . In gastric secretions, it acts by neutralizing hydrochloric acid .

Mode of Action

This compound interacts with its targets in different ways. In the immune system, it facilitates the slow release of the antigen into the injection site, enhancing prolonged stimulation of the immune system . This is often referred to as the 'depot theory’ .

In gastric secretions, this compound is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response and gastric acid neutralization.

In the immune system, following injection into the tissue, particulate adjuvants like this compound create a pro-inflammatory response by tissue-resident macrophages . This stimulates recruitment of innate immune cells such as neutrophils and subsequently dendritic cells .

In gastric secretions, the reaction of this compound with hydrochloric acid leads to the formation of aluminum chloride and water, neutralizing the acid and increasing the pH .

Pharmacokinetics

The pharmacokinetics of this compound involve its slow solubilization in the stomach and its interaction with hydrochloric acid . The resulting increase in pH may inhibit the action of pepsin . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects .

Result of Action

The result of this compound’s action is twofold. In the immune system, it enhances the immune response, leading to better antibody responses . In gastric secretions, it neutralizes hydrochloric acid, potentially providing relief from heartburn and acid indigestion .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its use in latent thermal energy storage systems is hampered due to its high supercooling and low thermal conductivity . Modifications to the compound can overcome these disadvantages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium alum is synthesized through a series of chemical reactions involving aluminium hydroxide, sulfuric acid, and ammonium sulfate . The preparation process involves the following steps:

Preparation of Aluminium Sulfate: Aluminium hydroxide reacts with sulfuric acid to produce aluminium sulfate. This reaction is carried out under controlled temperature and pressure conditions to ensure completeness.

Ammoniation Reaction: Aluminium sulfate is then reacted with ammonia to produce ammonium aluminium sulfate. The pH of the reaction mixture is carefully controlled to ensure the quality and purity of the final product.

Crystallization and Drying: The reaction solution is cooled to allow the crystallization of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The raw materials, including aluminium hydroxide, sulfuric acid, and ammonium sulfate, are of industrial grade to ensure high purity and quality. The entire process involves strict quality control measures, including monitoring temperature, pressure, and pH levels .

Chemical Reactions Analysis

Ammonium alum undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of aluminium hydroxide and sulfuric acid.

Thermal Decomposition: Upon heating, this compound decomposes to form alumina (aluminium oxide), ammonia, and sulfur trioxide.

Precipitation Reactions: Aluminium ions in this compound can react with hydroxide ions to form a white gelatinous precipitate of aluminium hydroxide.

Common reagents used in these reactions include water, ammonia, and hydroxide ions. The major products formed from these reactions are aluminium hydroxide, alumina, and sulfur trioxide .

Scientific Research Applications

Ammonium alum has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ammonium alum is often compared with other similar compounds, such as potassium alum and aluminium sulfate.

Potassium Alum: Similar to this compound, potassium alum is a double sulfate compound but contains potassium ions instead of ammonium ions.

Aluminium Sulfate: Unlike this compound, aluminium sulfate does not contain ammonium ions.

The uniqueness of this compound lies in its ability to form a solid solution with potassium alum and its specific applications in niche areas such as fireproofing textiles and animal repellent sprays .

Similar Compounds

- Potassium alum (KAl(SO₄)₂·12H₂O)

- Sodium alum (NaAl(SO₄)₂·12H₂O)

- Aluminium sulfate (Al₂(SO₄)₃)

These compounds share similar properties and applications but differ in their specific ionic compositions and uses .

Properties

CAS No. |

7784-26-1 |

|---|---|

Molecular Formula |

AlH7NO5S |

Molecular Weight |

160.11 g/mol |

IUPAC Name |

aluminum;azanium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |

InChI Key |

HQOGOHBENBETJT-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] |

Canonical SMILES |

N.O.OS(=O)(=O)O.[Al] |

| 7784-26-1 | |

physical_description |

Large, colourless crystals or white powde |

Pictograms |

Irritant |

Related CAS |

7784-25-0 (Parent) |

solubility |

Freely soluble in water, soluble in ethanol |

Synonyms |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

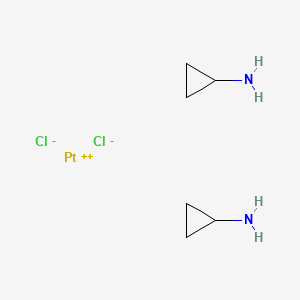

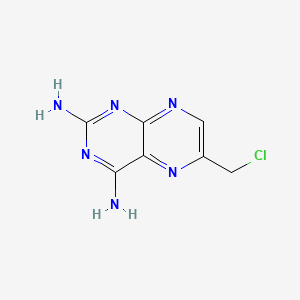

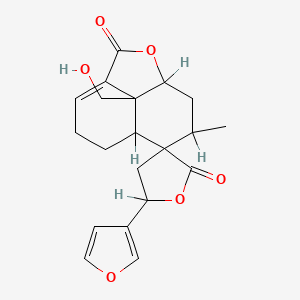

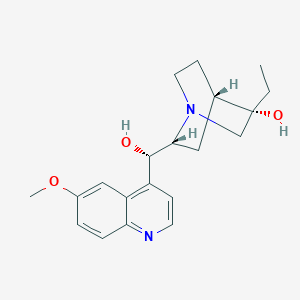

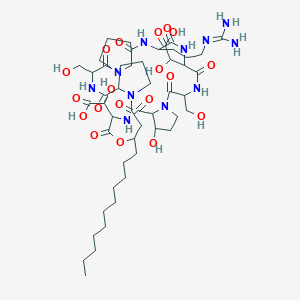

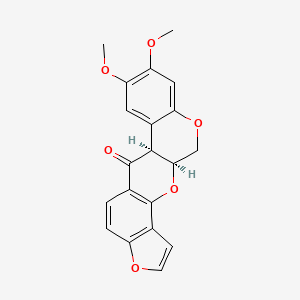

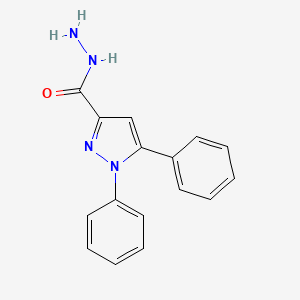

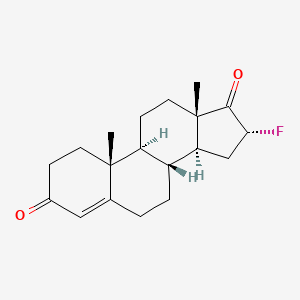

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium alum?

A1: this compound, also known as ammonium aluminum sulfate dodecahydrate, has the molecular formula NH4Al(SO4)2·12H2O with a molecular weight of 453.33 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include X-ray diffraction (XRD) [, , ], neutron diffraction [, , ], Fourier transform infrared (FTIR) spectroscopy [], and Raman spectroscopy []. XRD and neutron diffraction studies have elucidated the crystal structure of this compound, revealing a cubic structure with the space group Pa3 [, , ].

Q3: What are the primary applications of this compound?

A3: this compound finds applications in various fields, including:

- Water treatment: As a flocculating agent to remove impurities from water [, ].

- Paper industry: For sizing and as a flocculating agent [].

- Medical field: Historically used as an astringent and styptic agent [, ].

- Analytical chemistry: In various analytical procedures, such as the determination of oligomeric procyanidins in grape seeds [].

Q4: How does this compound function as a flocculating agent in water treatment?

A4: When added to water, this compound hydrolyzes to form aluminum hydroxide, Al(OH)3. This gelatinous precipitate traps suspended impurities, forming larger aggregates that settle down or are easily removed by filtration [, ].

Q5: How does this compound impact the photo-stability of herbal extracts?

A5: Research suggests that this compound can improve the photo-stability of certain herbal extracts, like sappanwood ethanolic extract, by chelation. This chelation is believed to prevent photo-oxidation of phenolic compounds, preserving their biological activity for at least 24 hours under dark conditions [].

Q6: Can this compound be used with other materials? What about its stability?

A6: this compound exhibits good compatibility with various materials, as evidenced by its incorporation in different formulations. For instance, it has been combined with urea to create deep eutectic solvents (DES) for cellulose processing []. Additionally, its use in thermal energy storage systems often involves encapsulation in materials like laminated aluminum foil and high-density polyethylene (HDPE) [].

Q7: How stable is this compound under different conditions?

A7: this compound's stability is influenced by factors like temperature and humidity. It can dehydrate upon heating, undergoing a series of phase transitions. Studies utilizing techniques like differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have elucidated these transformations, which ultimately lead to the formation of aluminum oxide (Al2O3) [, ].

Q8: Does this compound exhibit any catalytic properties?

A8: While not a traditional catalyst, this compound serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to produce aluminum oxide (Al2O3) powders, which find use as catalysts and catalyst supports [, ].

Q9: How is this compound employed in the synthesis of aluminum nitride (AlN)?

A9: this compound can be reacted with ammonium hydrogen carbonate to produce ammonium aluminum carbonate hydroxide (AACH). This AACH, when subjected to carbon thermal reduction in a nitrogen atmosphere, yields AlN powder [].

Q10: What are the safety concerns associated with this compound?

A10: While generally considered safe for many applications, this compound can cause mild irritation upon contact with skin, eyes, or mucous membranes. Inhalation of its dust may irritate the respiratory tract. It is crucial to handle this compound with appropriate safety precautions, such as wearing gloves and eye protection, and to avoid generating dust.

Q11: What are some promising areas for future research on this compound?

A11: Several research avenues hold promise, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)